molecular formula C10H13NO B1259005 3-Phenyl-2-methylazetidine-3-ol CAS No. 35903-71-0

3-Phenyl-2-methylazetidine-3-ol

Cat. No.: B1259005
CAS No.: 35903-71-0
M. Wt: 163.22 g/mol
InChI Key: JYCHMJSQOXBRNH-SCZZXKLOSA-N
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Description

3-Phenyl-2-methylazetidine-3-ol is a functionalized azetidine derivative offered as a high-purity building block for research and development. Azetidines are four-membered, nitrogen-containing saturated heterocycles that are of significant interest in medicinal and synthetic chemistry due to their strained ring and physicochemical properties . The azetidine scaffold is increasingly explored as a valuable surrogate for other amine motifs in drug discovery, often used as a conformational constraint in peptidomimetics or as a bioisostere for piperidines and other saturated rings to improve potency, selectivity, and metabolic stability . The specific substitution pattern of 3-Phenyl-2-methylazetidine-3-ol, featuring a phenyl group and a hydroxyl group at the 3-position, makes it a promising chiral synthon for accessing more complex molecular architectures. Researchers can leverage this compound in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, or utilize the hydroxyl group for further synthetic elaboration . Azetidine derivatives have demonstrated a wide range of pharmacological activities in scientific literature, and some are investigated as potent ligands for nicotinic acetylcholine receptors (nAChRs), which are targets for neurological disorders . Other azetidine-based compounds have been explored as thrombin inhibitors and ACE-inhibitors, highlighting the therapeutic potential of this heterocyclic core . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Properties

CAS No.

35903-71-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2R,3S)-2-methyl-3-phenylazetidin-3-ol

InChI

InChI=1S/C10H13NO/c1-8-10(12,7-11-8)9-5-3-2-4-6-9/h2-6,8,11-12H,7H2,1H3/t8-,10+/m1/s1

InChI Key

JYCHMJSQOXBRNH-SCZZXKLOSA-N

SMILES

CC1C(CN1)(C2=CC=CC=C2)O

Isomeric SMILES

C[C@@H]1[C@@](CN1)(C2=CC=CC=C2)O

Canonical SMILES

CC1C(CN1)(C2=CC=CC=C2)O

Other CAS No.

35903-71-0

Synonyms

3-phenyl-2-methylazetidine-3-ol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Ring Size Key Substituents Functional Groups Molecular Weight (g/mol)*
3-Phenyl-2-methylazetidine-3-ol 4-membered 3-phenyl, 2-methyl Hydroxyl ~177.2
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol 5-membered 3-(trifluoromethyl)phenyl Hydroxyl ~231.2
1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl)-3,3-dimethylazetidin-2-one 4-membered 3-(pyridinyloxy)phenyl, 3,3-dimethyl Ketone ~413.8

*Calculated based on structural formulas.

  • Ring Strain : The azetidine ring in the target compound exhibits higher strain than the pyrrolidine analog, increasing its reactivity in ring-opening or rearrangement reactions .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties*

Compound Name logP Water Solubility (mg/mL) Melting Point (°C)
3-Phenyl-2-methylazetidine-3-ol ~1.2 Moderate (~50) 80–100
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol ~2.5 Low (~10) 120–140
Azetidinone derivative ~3.0 Very Low (~5) 150–170

*Estimated using substituent contributions (e.g., CF₃ increases logP by ~0.7–1.0).

  • Hydroxyl vs. Ketone: The hydroxyl group in the target compound increases water solubility compared to the azetidinone’s ketone, which reduces hydrogen-bonding capacity .
  • Lipophilicity: The CF₃ group in the pyrrolidine analog raises logP, favoring blood-brain barrier penetration, whereas the azetidinone’s pyridinyloxy group further increases hydrophobicity .

Reactivity

  • Ring-Opening : The strained azetidine ring in 3-Phenyl-2-methylazetidine-3-ol is prone to nucleophilic attack (e.g., by acids or amines), unlike the more stable pyrrolidine analog .
  • Functional Group Reactivity: The hydroxyl group can undergo esterification or oxidation, while the azetidinone’s ketone may participate in Schiff base formation or reductions to form secondary amines .

Preparation Methods

Ring-Closing Approaches via Cyclization Reactions

Azetidine rings are commonly constructed through cyclization of appropriately substituted precursors. Patent EP0165636A1 demonstrates the synthesis of azetidine-3-carboxylic acid from 2,2-bis(bromomethyl)-1,3-propanediol under basic conditions (NaOH in ethanol). Adapting this method, a diol precursor bearing phenyl and methyl groups could undergo analogous cyclization. For example, 2-bromo-2-(bromomethyl)-3-phenyl-3-methylpropan-1-ol might cyclize in the presence of a base to form the azetidine ring, though this hypothesis requires experimental validation.

In WO2000063168A1, N-t-butyl-O-trimethylsilylazetidine undergoes acid-catalyzed deprotection and ring modification. A similar strategy could involve protecting the hydroxyl group of a pre-azetidine intermediate, followed by selective deprotection and functionalization to install the phenyl and methyl substituents.

Alkylation and Arylation of Azetidine Intermediates

Introducing phenyl and methyl groups post-cyclization is another viable route. The ACS publication details the alkylation of cyclobutanol derivatives with piperazine, using K₂CO₃ and NaI in DMF. Applying this to azetidine, 3-hydroxyazetidine could be treated with methyl iodide and a phenylating agent (e.g., phenylboronic acid via Suzuki coupling) in the presence of a palladium catalyst. However, steric hindrance at the C3 position may necessitate optimized conditions.

Patent WO2000063168A1 describes mesylation (MsCl, Et₃N) followed by nucleophilic substitution with amines. For 3-phenyl-2-methylazetidine-3-ol, mesylation of a 3-hydroxyazetidine intermediate could enable displacement with a methyl Grignard reagent, though competing reactions at the phenyl-substituted carbon must be controlled.

Catalytic Hydrogenation and Deprotection

Hydrogenolysis is critical for removing protecting groups. WO2000063168A1 reports the use of palladium hydroxide (20% on carbon) under hydrogen (40–60 psi) to debenzylate intermediates. For 3-phenyl-2-methylazetidine-3-ol, a benzyl-protected precursor could undergo hydrogenation at 60°C to yield the free hydroxyl group. Reaction monitoring via NMR, as described in the patent, ensures complete deprotection.

Reaction Mechanisms and Optimization

Acid/Base-Mediated Cyclization

The cyclization mechanism in EP0165636A1 involves nucleophilic displacement of bromide ions by hydroxyl groups, facilitated by NaOH. For a methyl- and phenyl-substituted diol, steric effects may slow ring closure, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity.

Mesylation and Substitution Dynamics

Mesylation converts hydroxyl groups into better-leaving mesylates. In WO2000063168A1, this step is followed by substitution with isopropylamine. For methyl group introduction, methylamine or trimethylaluminum could serve as nucleophiles. Kinetic studies would be required to optimize the substitution ratio and minimize side reactions.

Hydrogenation Parameters

Debenzylation efficiency depends on catalyst loading, hydrogen pressure, and temperature. WO2000063168A1 achieves full deprotection after 72 hours at 60°C with 20% Pd/C. Scaling this for 3-phenyl-2-methylazetidine-3-ol may require adjusting catalyst-to-substrate ratios to accommodate the steric bulk of the phenyl group.

Data Tables and Comparative Analysis

Table 1. Comparison of Cyclization Methods for Azetidine Derivatives

Precursor Base/Solvent Temperature (°C) Yield (%) Source
2,2-bis(bromomethyl)-1,3-propanediol NaOH/Ethanol Reflux 66.4
N-t-butyl-O-TMS-azetidine HCl/H₂O Ambient 64

Table 2. Hydrogenation Conditions for Deprotection

Substrate Catalyst H₂ Pressure (psi) Time (h) Yield (%) Source
1-Benzylazetidine derivative Pd(OH)₂/C (20%) 40–60 72 73

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Phenyl-2-methylazetidine-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of β-amino alcohols or ring-opening of aziridines. For example, stereoselective synthesis of azetidine derivatives can be achieved using chiral catalysts to control stereochemistry at the 2- and 3-positions . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (room temp. vs. reflux), and stoichiometry of reagents like Grignard or organozinc compounds. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating enantiomerically pure forms.

Q. Which spectroscopic techniques are most effective for characterizing 3-Phenyl-2-methylazetidine-3-ol?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry. For instance, coupling constants in 1H^1H NMR distinguish axial vs. equatorial protons in the azetidine ring .
  • FT-IR : Identifies hydroxyl (O-H stretch ~3200–3600 cm1^{-1}) and azetidine ring vibrations (C-N stretch ~1100 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C10_{10}H13_{13}NO).

Q. How does the stereochemistry of 3-Phenyl-2-methylazetidine-3-ol influence its reactivity in further functionalization?

  • Methodological Answer : The cis/trans configuration at the 2- and 3-positions affects nucleophilic substitution or oxidation reactions. For example, trans-3-hydroxy groups may participate in hydrogen bonding, stabilizing intermediates during ring expansion or cross-coupling reactions . Stereochemical analysis via X-ray crystallography or NOESY NMR is recommended to map spatial arrangements.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for azetidine derivatives under similar conditions?

  • Methodological Answer : Discrepancies often arise from trace moisture sensitivity or catalyst deactivation. Systematic screening using Design of Experiments (DoE) can isolate critical variables (e.g., inert atmosphere purity, catalyst loading). Parallel reactions under controlled conditions (glovebox vs. Schlenk line) help identify environmental factors .

Q. How can computational modeling predict the regioselectivity of 3-Phenyl-2-methylazetidine-3-ol in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) map transition states and activation energies. For example, simulations of acid-catalyzed ring-opening can predict whether cleavage occurs at the C-N or C-O bond based on electron density distribution . Validate models with kinetic isotopic effect (KIE) studies.

Q. What advanced techniques address challenges in isolating enantiopure 3-Phenyl-2-methylazetidine-3-ol?

  • Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) or capillary electrophoresis separates enantiomers. Preparative-scale resolution using diastereomeric salt formation (e.g., tartaric acid derivatives) is cost-effective for gram-scale production . Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR.

Q. How do surface interactions (e.g., silica, glass) affect the stability of 3-Phenyl-2-methylazetidine-3-ol during storage?

  • Methodological Answer : Surface adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) reveal hydroxyl group interactions with silica, leading to degradation. Store samples in PTFE-lined vials under argon to minimize surface-mediated hydrolysis .

Q. What mechanistic insights explain the unexpected formation of byproducts in azetidine alkylation reactions?

  • Methodological Answer : Competing pathways (e.g., Wagner-Meerwein rearrangements or ring expansion) can occur under basic conditions. Use 18O^{18}O-labeling or in-situ IR to track intermediate formation. Trapping experiments with D2_2O or methyl iodide clarify reactive intermediates .

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